Methyl 3-[2-(benzyloxy)phenyl]propanoate
Description
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
methyl 3-(2-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C17H18O3/c1-19-17(18)12-11-15-9-5-6-10-16(15)20-13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
InChI Key |
ZELZLZRKENFUMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(benzyloxy)phenyl]propanoate can be achieved through several methods. One common method involves the esterification of benzenepropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of benzenepropanoic acid is coupled with a phenylmethoxy halide in the presence of a palladium catalyst and a base. This method provides a high yield of the desired ester under mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale esterification processes. These processes involve the use of continuous reactors and efficient separation techniques to ensure high purity and yield of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(benzyloxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzenepropanoic acid, 2-(phenylmethoxy)-.
Reduction: Benzenepropanoic acid, 2-(phenylmethoxy)-, methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules:
Methyl 3-[2-(benzyloxy)phenyl]propanoate serves as a versatile building block in organic synthesis. It can undergo various reactions such as oxidation, reduction, and substitution to form more complex structures. For example:
- Oxidation: The benzylic position can be oxidized to yield corresponding carboxylic acids.
- Reduction: The alkyne group can be reduced to an alkene or alkane.
- Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
These reactions allow for the creation of derivatives that may possess unique biological activities or enhanced properties for specific applications .
Medicinal Chemistry
Potential Drug Development:
Research indicates that this compound and its derivatives have been explored for their potential pharmacological activities. Notably, compounds derived from this structure have shown promise as:
- Antimicrobial Agents: Some studies suggest that derivatives exhibit significant antimicrobial properties, making them candidates for antibiotic development.
- Anticancer Agents: Investigations into the anticancer properties of related compounds have indicated potential efficacy against various cancer cell lines .
Case Study: Hypoglycemic Activity
A recent study evaluated the hypoglycemic effects of structural analogs of this compound. These compounds were tested in oral glucose tolerance tests on mice, demonstrating a dose-dependent reduction in blood glucose levels, highlighting their potential as therapeutic agents for type 2 diabetes management .
Mechanism of Action:
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets. The benzyloxy group enhances the compound’s affinity for enzymes and receptors, potentially modulating biological pathways involved in disease processes .
Data Tables
Mechanism of Action
The mechanism of action of Methyl 3-[2-(benzyloxy)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The phenylmethoxy group can also participate in various interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with Methyl 3-[2-(benzyloxy)phenyl]propanoate, differing in substitution patterns, functional groups, or ester chain length:
Key Comparative Analysis
Substituent Position (Ortho vs. Para-substituted derivatives (e.g., bornyl analogs in ) often exhibit higher symmetry, influencing crystallinity and solubility .
Ester Chain Length: The propanoate chain (C3) in the target compound may confer higher molecular weight and reduced volatility compared to acetate analogs (e.g., CAS 40525-65-3) .
Functional Group Modifications: Bornyl derivatives () show increased lipophilicity due to the bicyclic terpene group, enhancing membrane permeability but reducing aqueous solubility . Azetidinone-containing analogs () introduce reactive β-lactam-like rings, making them relevant for antibiotic synthesis but more prone to hydrolysis .
Synthetic Yields and Methods:
- Bornyl derivatives were synthesized in moderate yields (41–65%) via esterification, while cyclobutane-containing analogs required multi-step procedures with lower yields (48–70%) .
Biological Activity: Bornyl-substituted compounds demonstrated in vivo antidiabetic activity, suggesting that bulky substituents may enhance receptor binding . Para-substituted azetidinone derivatives are intermediates for ezetimibe, a cholesterol-lowering drug, highlighting pharmacological relevance .
Physicochemical and Spectroscopic Comparisons
- IR Spectroscopy:
- NMR Data:
- Melting Points:
- Bornyl derivatives (66.5–68.4°C) melt higher than simpler esters due to increased molecular rigidity .
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 3-[2-(benzyloxy)phenyl]propanoate to improve yield and purity?
Methodological Answer: Synthetic optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, esterification reactions involving benzyloxy-substituted intermediates often require anhydrous conditions to prevent hydrolysis of the benzyl ether group. A stepwise approach, such as coupling 2-(benzyloxy)phenylpropanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or TsOH), can enhance regioselectivity . Monitoring via HPLC (e.g., retention time analysis as in EP 4 374 877 A2) ensures purity, while recrystallization from ethanol/water mixtures improves crystallinity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural confirmation requires multi-technique validation:
- NMR : Compare ¹H and ¹³C NMR shifts with reference data for benzyloxy (δ ~4.9–5.1 ppm for OCH₂Ph) and ester carbonyl (δ ~170–175 ppm) groups.
- X-ray crystallography : Resolve crystal structures (as demonstrated in Acta Crystallographica Section E reports) to confirm stereochemistry and bond angles .
- Mass spectrometry : Confirm molecular ion peaks (e.g., LCMS m/z values) and fragmentation patterns against theoretical calculations .
Advanced Research Questions
Q. What strategies address contradictory spectral data between theoretical predictions and experimental results for this compound?
Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. For example:
- DFT calculations : Use quantum chemical models (e.g., B3LYP/6-31G*) to simulate NMR or IR spectra under varying dielectric constants, accounting for solvent interactions .
- Dynamic NMR : Analyze temperature-dependent splitting of signals (e.g., benzyloxy rotamers) to identify slow-exchange conformers .
- Cross-validate with X-ray data : Compare experimental bond lengths/angles with crystallographic databases to resolve ambiguities .
Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures with structurally similar byproducts?
Methodological Answer: Advanced purification techniques are critical:
- Flash chromatography : Use gradient elution (e.g., hexane/ethyl acetate) with TLC monitoring to separate esters from hydroxylated impurities.
- HPLC-MS : Employ reverse-phase columns (C18) with mobile phases optimized for resolving polar derivatives (e.g., tert-butyl esters in EP 3 253 775 B1) .
- Derivatization : Convert impurities to UV-active or fluorescent derivatives (e.g., via dansyl chloride) for enhanced detection .
Q. What analytical methods are recommended for quantifying trace impurities in this compound?
Methodological Answer: Impurity profiling requires high-sensitivity techniques:
- UPLC-QTOF-MS : Achieve ppm-level detection of analogs like 3-[4-(2-methylpropyl)phenyl]propanoic acid (CAS 65322-85-2) using exact mass matching (<5 ppm error) .
- GC-FID : Quantify volatile byproducts (e.g., residual benzyl alcohol) with internal standards (e.g., n-dodecane) .
- ICP-MS : Detect metal catalysts (e.g., Pd from coupling reactions) at sub-ppb levels .
Experimental Design & Mechanistic Studies
Q. How can isotopic labeling elucidate the metabolic or degradation pathways of this compound in biological systems?
Methodological Answer: Design isotopic tracer studies:
- ¹³C-labeling : Introduce ¹³C at the ester carbonyl to track hydrolysis products via ¹³C NMR or LC-MS.
- D₂O incubation : Monitor H/D exchange at labile protons (e.g., benzyloxy CH₂) to identify degradation-prone sites .
- In vitro assays : Use liver microsomes or recombinant esterases to simulate metabolic pathways, analyzing metabolites via HRMS .
Q. What computational tools are suitable for predicting the reactivity of the benzyloxy group in further functionalization reactions?
Methodological Answer: Leverage in silico methods:
- Molecular docking : Predict interactions with catalysts (e.g., Pd for hydrogenolysis) using AutoDock Vina.
- Reactivity indices : Calculate Fukui functions (electrophilicity/nucleophilicity) via Gaussian software to identify susceptible sites for substitution .
- MD simulations : Model solvent effects on transition states during deprotection of the benzyloxy group .
Data Interpretation & Troubleshooting
Q. How should researchers resolve discrepancies between HPLC purity assays and NMR integration data?
Methodological Answer: Systematic validation is essential:
- Spike-in experiments : Add known impurities (e.g., propanoic acid derivatives from ) to assess HPLC detection limits.
- NMR relaxation delays : Adjust D1 values to account for longitudinal relaxation differences in quantitative ¹³C NMR.
- Orthogonal methods : Cross-check with ion chromatography for acidic impurities or Karl Fischer titration for water content .
Q. What experimental controls are critical for ensuring reproducibility in scaled-up syntheses?
Methodological Answer: Implement rigorous controls:
- Stoichiometric consistency : Use calibrated syringes/pumps for reagent addition in flow chemistry setups.
- In-line PAT (Process Analytical Technology) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy .
- Stability studies : Assess compound degradation under varying storage conditions (e.g., light, humidity) using accelerated stability chambers .
Advanced Functionalization & Applications
Q. What strategies enable site-selective modification of the benzyloxy group without affecting the ester moiety?
Methodological Answer: Employ orthogonal protection/deprotection:
- Hydrogenolysis : Use Pd/C under H₂ to cleave benzyl ethers while preserving esters (e.g., as in EP 3 253 775 B1) .
- Photocatalysis : Utilize visible-light-mediated deprotection (e.g., Ir-based catalysts) for selective C-O bond cleavage .
- Enzymatic methods : Screen lipases or esterases (e.g., Candida antarctica Lipase B) for selective hydrolysis of competing functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
